

Application Notes and Protocols for Surface Functionalization of Nanoparticles with 1-Dodecanethiol

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Compound of Interest

Compound Name: 1-Docosanethiol

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Introduction

This document provides detailed application notes and experimental protocols for the surface functionalization of various nanoparticles using 1-dodecanethiol (DDT). The functionalization of nanoparticles is a critical step in tailoring their physical and chemical properties for a wide range of applications, including drug delivery, bioimaging, and sensor development.[1] 1-dodecanethiol, a long-chain alkanethiol, is frequently used to create a hydrophobic and stable self-assembled monolayer (SAM) on the surface of nanoparticles.[2] This coating can enhance nanoparticle stability, control particle size during synthesis, and modify their interaction with biological systems.[3][4]

Note on Terminology: The user request specified "**1-Docosanethiol**". However, based on extensive literature review, the more commonly used and well-documented long-chain alkanethiol for nanoparticle functionalization is 1-dodecanethiol (CAS 112-55-0). This document will focus on 1-dodecanethiol. **1-Docosanethiol** is a longer-chain thiol and while its application would follow similar principles, the specific reaction kinetics and resulting surface properties may differ.

Core Principles of 1-Dodecanethiol Functionalization

The functionalization process relies on the strong affinity between the sulfur atom of the thiol group (-SH) in 1-dodecanethiol and the surface of metallic nanoparticles, such as gold and silver, forming a stable coordinate bond. This process, known as chemisorption, leads to the formation of a dense, organized monolayer. For semiconductor quantum dots, 1-dodecanethiol can act as a capping ligand during synthesis, controlling their growth and providing surface passivation. The long alkyl chain of 1-dodecanethiol imparts a hydrophobic character to the nanoparticle surface.

Data Presentation: Quantitative Parameters of Functionalization

The following tables summarize key quantitative data obtained from the literature for nanoparticles functionalized with 1-dodecanethiol.

Nanoparticle Type	Synthesis Method	DDT to Precursor Ratio (molar)	Average Particle Size (nm)	Standard Deviation (nm)	Reference
Gold (AuNP)	Two-Phase Reduction	1:1	5.7	-	[5]
Gold (AuNP)	Two-Phase Reduction	2:1	4.2	-	[5]
Gold (AuNP)	Two-Phase Reduction	4:1	2.5	-	[5]
Gold (AuNP)	Two-Phase Reduction	6:1	1.7	-	[5]
Silver (AgNP)	Two-Phase Reduction	Varied	2-10	-	[3]
Lead Sulfide (PbS)	Hot Injection	-	34.87 - 35.87	-	[1]

Table 1: Particle Size of 1-Dodecanethiol Functionalized Nanoparticles. The size of the resulting nanoparticles can be controlled by adjusting the molar ratio of 1-dodecanethiol to the metal precursor during synthesis.

Nanoparticle Type	Initial Zeta Potential (mV)	Final Zeta Potential (mV)	pH	Reference
Gold (Au@citrate)	-39.7 ± 0.7	Not Specified	9.3	[6]
Silver (AgNP)	Not Specified	-15.03 to -27.23	Not Specified	[7]

Table 2: Zeta Potential of Nanoparticles Before and After Functionalization. The change in zeta potential is a key indicator of successful surface modification. Bare metallic nanoparticles often have a negative zeta potential due to citrate or other stabilizing agents. The hydrophobic 1-

dodecanethiol coating is expected to shift the zeta potential towards a more neutral value in aqueous solutions.

Surface	Contact Angle (°)	Reference
1-Dodecanethiol SAM on Gold	~110	[2]

Table 3: Water Contact Angle of 1-Dodecanethiol Functionalized Surfaces. The high water contact angle confirms the hydrophobic nature of the surface after functionalization with 1-dodecanethiol.

Nanocarrier Type	Drug	Drug Loading Capacity (%)	Encapsulation Efficiency (%)	Release Profile	Reference
Polymeric Nanoparticles	Doxorubicin	~12.8	~90	Controlled release over 7 days	[8]
Gold Nanoparticles	Paclitaxel	Not Specified	Not Specified	Steady release over 14 days	[9]
Gold Nanoparticles	Cisplatin	Not Specified	Not Specified	Initial burst followed by steady release	[9]

Table 4: Representative Drug Loading and Release Characteristics of Nanocarriers. While specific data for 1-dodecanethiol coated nanoparticles is limited in readily available literature, this table provides an overview of typical values for hydrophobic drug encapsulation in various nanoparticle systems. The hydrophobic nature of the 1-dodecanethiol layer is expected to favor the loading of hydrophobic drugs.

Experimental Protocols

The following are detailed protocols for the synthesis and surface functionalization of gold, silver, and quantum dot nanoparticles with 1-dodecanethiol.

Protocol 1: Synthesis of 1-Dodecanethiol Functionalized Gold Nanoparticles (AuNPs) via Two-Phase Reduction

This protocol is adapted from the Brust-Schiffrin method.^[5]

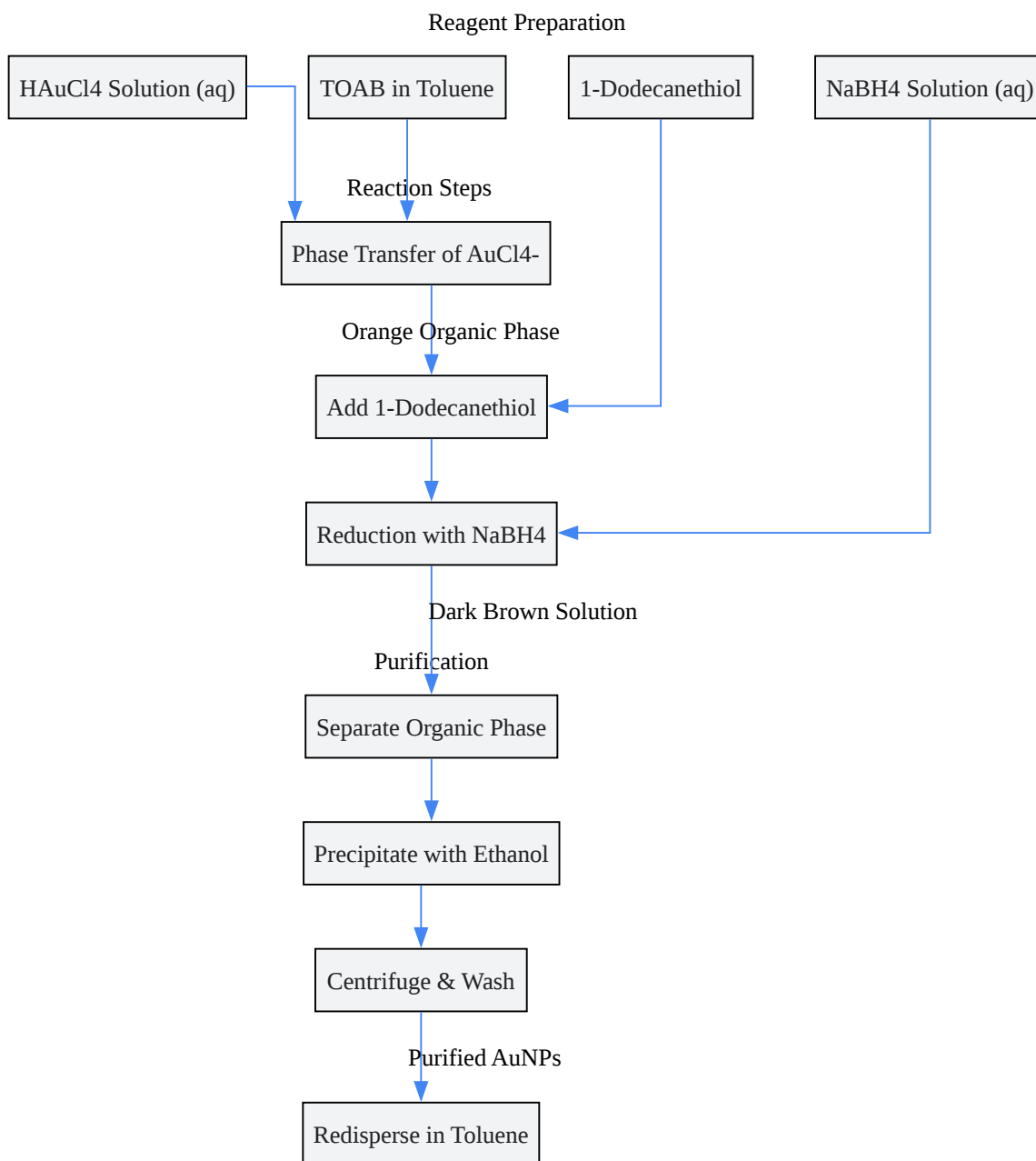
Materials:

- Tetrachloroauric(III) acid (HAuCl_4)
- Tetraoctylammonium bromide (TOAB)
- Toluene
- 1-Dodecanethiol (DDT)
- Sodium borohydride (NaBH_4)
- Ethanol
- Deionized water

Procedure:

- Phase Transfer of Gold Ions:
 - Dissolve HAuCl_4 in deionized water to prepare a 30 mM solution.
 - Dissolve TOAB in toluene to prepare a 50 mM solution.
 - Mix the two solutions in a flask and stir vigorously for 10-15 minutes until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of AuCl_4^- ions into the toluene.
- Addition of 1-Dodecanethiol:

- To the organic phase containing the gold ions, add a desired amount of 1-dodecanethiol. The molar ratio of Au to DDT will influence the final particle size (see Table 1).
- Reduction of Gold:
 - Prepare a fresh aqueous solution of NaBH_4 (e.g., 0.4 M).
 - Add the NaBH_4 solution dropwise to the organic mixture under vigorous stirring. A color change from orange to dark brown/black will be observed, indicating the formation of gold nanoparticles.
 - Continue stirring for at least 3 hours to ensure complete reaction.
- Purification:
 - Separate the organic phase containing the AuNPs.
 - Add ethanol to the organic phase to precipitate the nanoparticles.
 - Centrifuge the mixture to pellet the AuNPs.
 - Discard the supernatant and wash the pellet with ethanol multiple times to remove excess thiol and other reactants.
 - The purified 1-dodecanethiol functionalized AuNPs can be redispersed in a nonpolar solvent like toluene or hexane.



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Caption: Workflow for AuNP synthesis.

Protocol 2: Synthesis of 1-Dodecanethiol Capped Silver Nanoparticles (AgNPs)

This protocol describes a one-step synthesis in a single phase.

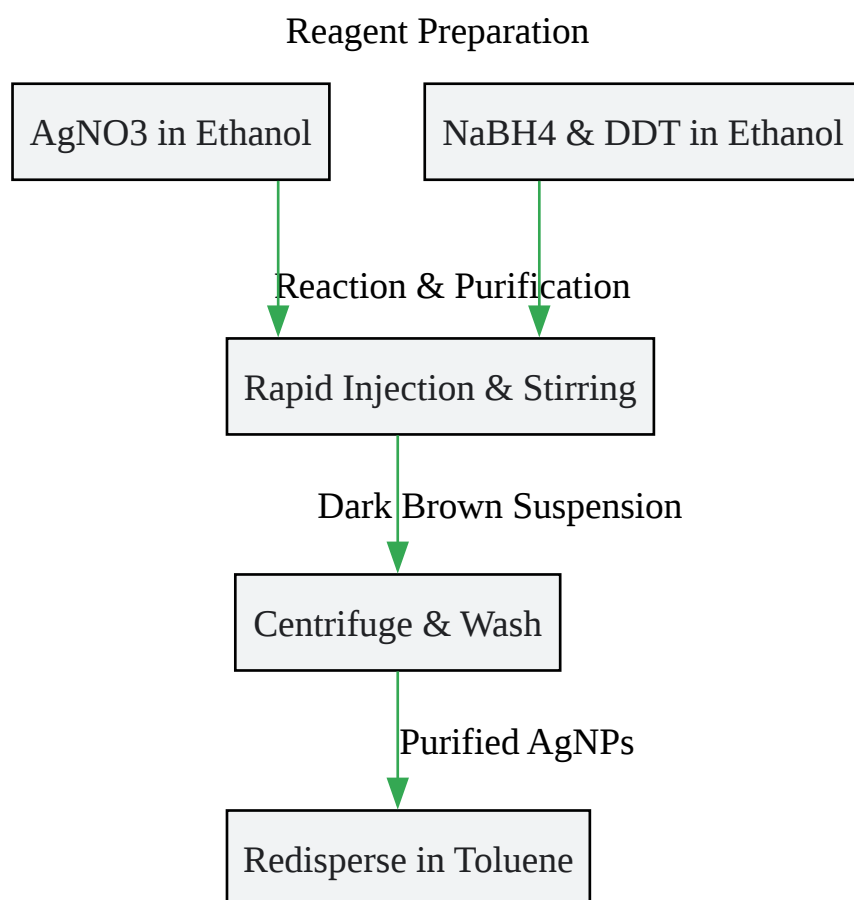
Materials:

- Silver nitrate (AgNO_3)
- 1-Dodecanethiol (DDT)
- Sodium borohydride (NaBH_4)
- Ethanol
- Toluene

Procedure:

- Prepare Solutions:
 - In one vial, dissolve AgNO_3 in ethanol (e.g., 10 mM).
 - In a separate vial, dissolve NaBH_4 and 1-dodecanethiol in ethanol. The molar ratios of NaBH_4 to AgNO_3 and DDT to AgNO_3 will influence particle size and stability.
- Reaction:
 - Rapidly inject the AgNO_3 solution into the NaBH_4 /DDT solution under vigorous stirring.
 - A color change to dark brown indicates the formation of AgNPs.
 - Continue stirring for at least 1 hour.
- Purification:
 - Centrifuge the solution to pellet the AgNPs.
 - Discard the supernatant and wash the pellet with ethanol several times.

- The purified 1-dodecanethiol capped AgNPs can be redispersed in a suitable solvent like toluene.



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Caption: Workflow for AgNP synthesis.

Protocol 3: Synthesis of 1-Dodecanethiol Stabilized Cadmium Sulfide (CdS) Quantum Dots (QDs)

This protocol is a one-pot, non-injection method.

Materials:

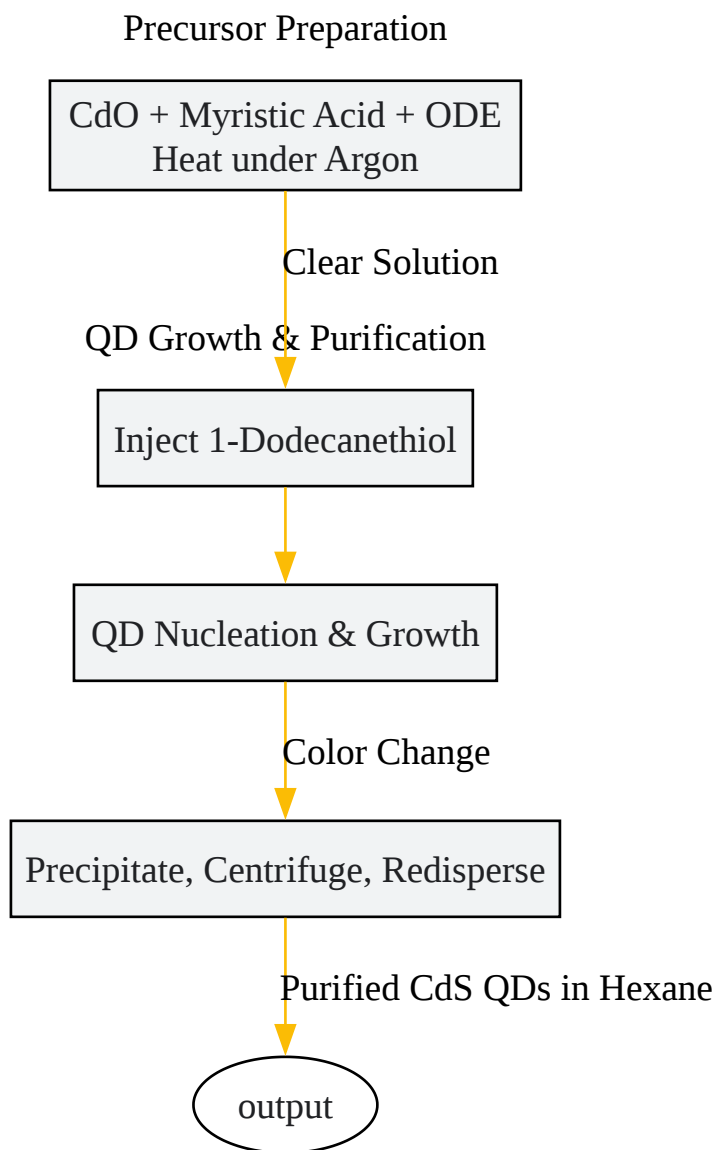
- Cadmium oxide (CdO)

- Myristic acid
- 1-Octadecene (ODE)
- 1-Dodecanethiol (DDT)
- Hexane
- Methanol

Procedure:

- Precursor Preparation:
 - In a three-neck flask, combine CdO, myristic acid, and 1-octadecene.
 - Heat the mixture under an inert atmosphere (e.g., Argon) to around 150-250 °C until the solution becomes clear, indicating the formation of cadmium myristate.
 - Cool the solution to the desired reaction temperature (e.g., 180-220 °C).
- QD Growth:
 - Inject 1-dodecanethiol (which serves as the sulfur source and capping agent) into the hot cadmium precursor solution.
 - The reaction mixture will change color as the CdS QDs nucleate and grow. The size of the QDs, and thus their fluorescence color, can be controlled by the reaction time and temperature.
- Purification:
 - Cool the reaction mixture to room temperature.
 - Add an excess of methanol to precipitate the QDs.
 - Centrifuge the mixture to pellet the QDs.
 - Discard the supernatant and redisperse the QD pellet in a nonpolar solvent like hexane.

- Repeat the precipitation and redispersion steps to purify the QDs.



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Caption: Workflow for CdS QD synthesis.

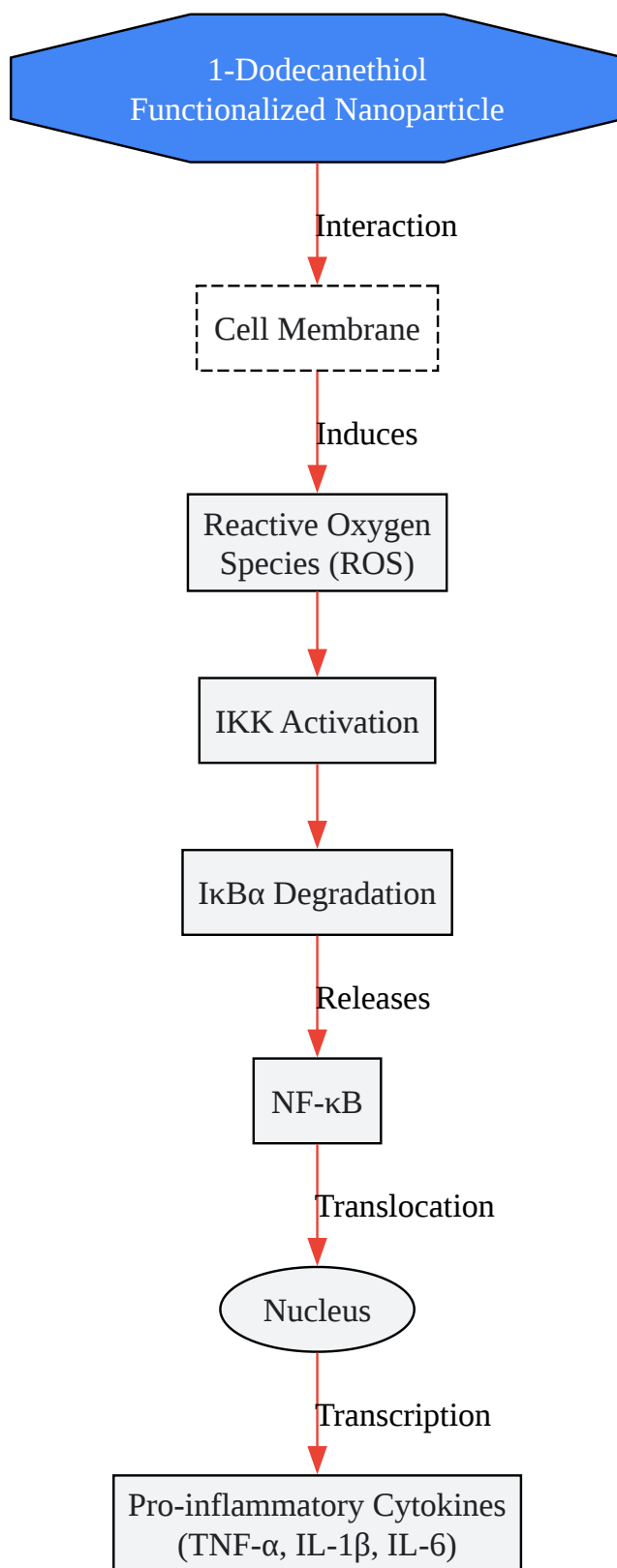
Signaling Pathways and Cellular Interactions

The hydrophobic surface imparted by 1-dodecanethiol significantly influences how nanoparticles interact with cells. While specific signaling pathways directly modulated by 1-

dodecanethiol-coated nanoparticles are not extensively detailed in the literature, general principles of hydrophobic nanoparticle-cell interactions can be extrapolated.

Hydrophobic nanoparticles can interact directly with the lipid bilayer of the cell membrane.^[10] This interaction can lead to various cellular uptake mechanisms, including endocytosis.^[11] Once inside the cell, nanoparticles can induce cellular stress responses, primarily through the generation of reactive oxygen species (ROS).^[12] This oxidative stress can, in turn, activate several downstream signaling pathways.

One of the key pathways activated by oxidative stress is the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a central role in the inflammatory response.^[13] ROS can lead to the activation of IKK (I κ B kinase), which then phosphorylates I κ B α , an inhibitor of NF- κ B. This phosphorylation leads to the degradation of I κ B α , allowing NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.^{[13][14]}



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